1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine
Description
1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine is a bicyclic amine featuring a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) attached to a phenyl group at the 2-position, which itself is substituted with a second pyrrolidinyl moiety. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical and catalytic applications.
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-(2-pyrrolidin-2-ylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H20N2/c1-2-8-14(16-10-3-4-11-16)12(6-1)13-7-5-9-15-13/h1-2,6,8,13,15H,3-5,7,9-11H2 |
InChI Key |
DICVARNMIIQULZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2C3CCCN3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(pyrrolidin-2-yl)phenyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. This can be done through amination and cyclization of functionalized acyclic substrates or through the oxidation of pyrrolidine derivatives . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial production methods often involve the use of catalytic processes to enhance the efficiency and yield of the desired compound. For example, the use of copper(II) acetate (Cu(OAc)2) as a catalyst in the oxidative ring contraction of 1-phenylpiperidine has been reported to produce 1-phenylpyrrolidine-2-carbaldehyde, which can then be further processed to obtain the target compound .
Chemical Reactions Analysis
1-[2-(Pyrrolidin-2-yl)phenyl]pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as copper(II) acetate and reducing agents like sodium borohydride .
Scientific Research Applications
1-[2-(Pyrrolidin-2-yl)phenyl]pyrrolidine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, pyrrolidine derivatives are used as scaffolds for the development of novel biologically active compounds . These compounds have been shown to exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .
In the field of chemistry, 1-[2-(pyrrolidin-2-yl)phenyl]pyrrolidine is used as a building block for the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis . In industry, pyrrolidine derivatives are used in the production of pharmaceuticals, dyes, and other fine chemicals .
Mechanism of Action
The mechanism of action of 1-[2-(pyrrolidin-2-yl)phenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space due to its sp3-hybridization and increased three-dimensional coverage . This enables the compound to bind to enantioselective proteins and exert its biological effects.
The compound’s biological activity is influenced by the stereochemistry of its carbons and the spatial orientation of its substituents. Different stereoisomers and the orientation of substituents can lead to different binding modes and biological profiles .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Fluorinated (e.g., 2-fluorophenyl in ) or sulfonyl groups (e.g., methylsulfonyl in ) improve metabolic stability and target binding.
- Rigidity vs. Flexibility : Bicyclic systems (e.g., bicyclo[1.1.1]pentane in ) restrict conformational freedom, enhancing selectivity for enzyme targets.
- Pharmacological Diversity : The same pyrrolidine core can yield compounds with distinct activities (e.g., MAO-A inhibition vs. DPP-IV inhibition ), depending on substituents.
Physicochemical Properties
- Melting Points : Pyrrolidine derivatives with aromatic substituents (e.g., phenyl, fluorophenyl) exhibit high melting points (268–287°C) due to π-π stacking .
- Solubility : Polar groups (e.g., sulfonyl in ) enhance aqueous solubility, while hydrophobic moieties (e.g., adamantyl in ) improve membrane permeability.
- Spectroscopic Data : ¹H NMR signals for pyrrolidine protons typically appear at δ 1.5–3.5 ppm, with aromatic protons at δ 6.5–8.0 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
